4,6,8-Trichloro-2-methylquinoline

Descripción general

Descripción

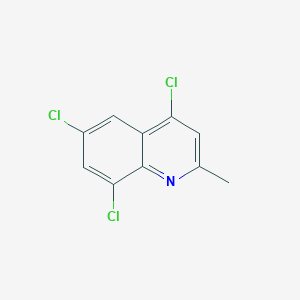

4,6,8-Trichloro-2-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H6Cl3N It is a derivative of quinoline, characterized by the presence of three chlorine atoms at positions 4, 6, and 8, and a methyl group at position 2

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8-Trichloro-2-methylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 4,6,8-Trichloro-2-methylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4,6,8-triamino-2-methylquinoline.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

One of the most notable applications of 4,6,8-Trichloro-2-methylquinoline is in the development of anticancer agents. Research indicates that derivatives of quinoline compounds exhibit potent cytotoxicity against various cancer cell lines. For example, studies have shown that chloroquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through multiple pathways, including the activation of caspases and mitochondrial dysfunction .

Mechanism of Action

The mechanism behind the anticancer activity involves the compound's ability to intercalate into DNA and disrupt replication processes. This action is crucial as it can lead to cell cycle arrest and subsequent cell death. Additionally, some studies highlight the potential of these compounds to act as inhibitors of specific kinases involved in cancer progression .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Research has demonstrated that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The chlorinated structure enhances its ability to penetrate bacterial membranes, leading to increased efficacy compared to non-chlorinated analogs .

Material Science Applications

Optoelectronic Devices

The unique electronic properties of this compound make it a promising candidate for use in optoelectronic devices. Its ability to form stable thin films with good charge transport characteristics has been explored for applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) . The compound's photophysical properties allow for efficient energy transfer processes that are critical in these applications.

| Application | Description |

|---|---|

| Anticancer Agents | Induces apoptosis in cancer cells via DNA intercalation |

| Antimicrobial Agents | Effective against various bacterial strains |

| Optoelectronic Devices | Used in OLEDs and OSCs due to favorable electronic properties |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of various chloroquinoline derivatives, this compound was found to exhibit IC50 values significantly lower than those of standard chemotherapeutics in several cancer cell lines. The study concluded that the compound could serve as a lead structure for further drug development aimed at targeting resistant cancer types .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, suggesting potential for development into new antimicrobial therapies .

Mecanismo De Acción

The mechanism of action of 4,6,8-Trichloro-2-methylquinoline and its derivatives often involves interaction with biological macromolecules such as enzymes or DNA. The chlorine atoms and the quinoline ring system can facilitate binding to active sites, leading to inhibition of enzyme activity or disruption of DNA processes. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparación Con Compuestos Similares

2-Methylquinoline: Lacks the chlorine atoms, resulting in different reactivity and biological activity.

4,6-Dichloro-2-methylquinoline: Contains two chlorine atoms, leading to distinct chemical properties.

8-Chloro-2-methylquinoline: Has a single chlorine atom, affecting its substitution patterns and applications.

Uniqueness: 4,6,8-Trichloro-2-methylquinoline is unique due to the presence of three chlorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new materials and pharmaceuticals with specific properties.

Actividad Biológica

4,6,8-Trichloro-2-methylquinoline is a synthetic compound belonging to the quinoline family, characterized by its three chlorine substituents and a methyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research indicates that it may serve as a valuable agent in enzyme inhibition, antimicrobial activity, and anticancer applications.

The chemical structure of this compound can be represented as follows:

This compound's unique properties stem from the presence of chlorine atoms, which enhance its electrophilic nature and allow it to interact with various biological macromolecules.

The biological activity of this compound primarily involves its interaction with enzymes and nucleic acids. The chlorine substituents facilitate binding to active sites on enzymes or DNA, leading to inhibition or disruption of biological processes. This mechanism is crucial for its applications in drug development.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains and fungi. The effectiveness varies based on structural modifications and the specific microbial target.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptosis-related proteins and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.96 | Induces apoptosis |

| HeLa | 15.50 | Cell cycle arrest |

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes. Notably, it has shown promise as an inhibitor of nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| iNOS | 9 | Inhibition of NO production |

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a range of bacterial and fungal pathogens. The results indicated significant inhibition against Staphylococcus aureus and Candida albicans, supporting its potential as an antimicrobial agent.

Study on Anticancer Properties

Another research article investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis . This suggests its potential utility in cancer therapy.

Propiedades

IUPAC Name |

4,6,8-trichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N/c1-5-2-8(12)7-3-6(11)4-9(13)10(7)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCCGRNOVHTMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50300466 | |

| Record name | 4,6,8-trichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-14-4 | |

| Record name | 1204-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6,8-trichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50300466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1204-14-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.